7-Iodo-4-chromanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIPBCYFHAGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 7 Iodo 4 Chromanone
Reactivity of the Iodo Substituent at C-7
The carbon-iodine bond at the C-7 position is a key site for chemical modifications, enabling the introduction of a wide array of functional groups through various transition-metal-catalyzed and metal-mediated reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl iodide moiety of 7-iodo-4-chromanone makes it an excellent substrate for these transformations due to the high reactivity of the C-I bond in the catalytic cycle.
Suzuki Reaction : This reaction couples an organoboron species with an organohalide. For this compound, this would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C-7 position. The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This method is widely used to synthesize biaryl compounds and styrenes.
Sonogashira Reaction : The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with an alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, would yield a 7-alkynyl-4-chromanone derivative. This reaction is highly valued for its mild conditions and tolerance of various functional groups. It has been successfully applied to other chromone (B188151) systems, demonstrating its applicability for these oxygen heterocycles.
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can react with various alkenes in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond at the C-7 position, yielding a 7-vinyl-substituted chromanone derivative. The reaction typically proceeds with high stereoselectivity.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Boronic acid (R-B(OH)₂) | Pd(0) complex, Base | 7-Aryl- or 7-Vinyl-4-chromanone |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd complex, Cu(I) salt, Base | 7-Alkynyl-4-chromanone |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | 7-Alkenyl-4-chromanone |
Nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the carbonyl group at the 4-position does exert an electron-withdrawing effect, but its influence at the C-7 position is attenuated. Therefore, direct SNAr reactions at the C-7 position with common nucleophiles require harsh conditions and are generally not the preferred synthetic route. libretexts.org The reactivity order for halogens in SNAr reactions where the initial nucleophilic attack is the rate-determining step is often F > Cl > Br > I, which is the reverse of the leaving group ability. uomustansiriyah.edu.iqnih.gov This is because more electronegative halogens better stabilize the intermediate carbanion (Meisenheimer complex) through an inductive effect. uomustansiriyah.edu.iqyoutube.com
Halogen-metal exchange is a fundamental reaction for converting organic halides into organometallic reagents. wikipedia.org Aryl iodides are particularly well-suited for this transformation due to the high reactivity of the C-I bond. wikipedia.orgresearchgate.net Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would facilitate a rapid iodine-lithium exchange. wikipedia.orgharvard.edu This generates a highly reactive 7-lithio-4-chromanone intermediate. This organolithium species can then be "quenched" by reacting it with a variety of electrophiles to introduce different functional groups at the C-7 position. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield 4-chromanone-7-carboxylic acid.
The iodo group at the C-7 position can be removed and replaced with a hydrogen atom through reductive dehalogenation. This process can be achieved under various conditions. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) or a hydrogen source like hydrazine (B178648) in the presence of a palladium catalyst, often palladium on carbon (Pd/C). thieme-connect.deepa.gov This method efficiently cleaves the carbon-iodine bond to yield 4-chromanone (B43037). Transition-metal-free methods have also been developed, using bases in conjunction with hydrogen sources like alcohols or aldehydes to reduce aryl iodides and bromides. acs.org
Reactivity of the 4-Chromanone Ring System
The chromanone core possesses its own reactive sites, primarily the carbonyl group at the C-4 position and the adjacent α-carbon.
The ketone at the C-4 position is a versatile functional group that can undergo a wide range of standard carbonyl reactions. The presence of the iodo-substituent at C-7 generally does not interfere with these transformations, allowing for sequential modification of the chromanone scaffold.
Reduction : The carbonyl group can be readily reduced to a secondary alcohol (chroman-4-ol). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), typically in an alcoholic solvent like methanol (B129727) or ethanol. acs.orgrsc.orgnih.gov This reduction creates a new chiral center at the C-4 position.
Wittig Reaction : The Wittig reaction converts ketones into alkenes. wikipedia.orglumenlearning.com Reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon group, resulting in the formation of a 7-iodo-4-(substituted-methylene)chromane. organic-chemistry.orgmasterorganicchemistry.com This provides a powerful method for C-C bond formation and the introduction of exocyclic double bonds.
Other Nucleophilic Additions : The carbonyl group is susceptible to attack by various other nucleophiles. For instance, Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols, further functionalizing the C-4 position. Base-mediated reactions with activated carbonyl compounds can also lead to more complex domino reactions involving the chromanone ring. beilstein-journals.orgnih.gov
Table 2: Summary of Reactions at the Carbonyl Group (C-4)
| Reaction Type | Reagent(s) | Functional Group Transformation | Product |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol | 7-Iodo-chroman-4-ol |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Ketone to Alkene | 7-Iodo-4-(substituted-methylene)chromane |
| Grignard Addition | Organomagnesium Halide (R-MgBr) | Ketone to Tertiary Alcohol | 7-Iodo-4-alkyl-chroman-4-ol |
Functionalization at C-2 and C-3 Positions
The chromanone core, and by extension this compound, possesses reactive sites at the C-2 and C-3 positions that allow for the introduction of various functional groups. The methylene (B1212753) group at C-3 is alpha to the carbonyl, rendering its protons acidic and enabling enolate formation. The C-2 position is adjacent to the heterocyclic oxygen atom and can be targeted through different strategies.
A primary method for introducing substituents involves the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (the chromanone) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this reaction, the chromanone first forms an enolate at the C-3 position, which then acts as a nucleophile. This is often a key step in the synthesis of 2-substituted chromanones from hydroxyacetophenones. For an existing chromanone, this enolate can react with various electrophiles.
Another powerful strategy for functionalization is the visible-light-induced doubly decarboxylative Giese reaction. This method allows for the formation of 2-substituted-chroman-4-ones under mild conditions. rsc.org In this transformation, chromone-3-carboxylic acids serve as radical acceptors, reacting with alkyl radicals generated from N-(acyloxy)phthalimides to yield the functionalized product. rsc.org
Furthermore, the C-2 position of the related chromone system is known to be electrophilic and can be attacked by radicals. For instance, hypervalent iodine reagents can mediate the generation of alkyl radicals from alkanes, which then selectively attack the C-2 position of chromones to form C-2 alkylated products. rsc.org While this applies to the oxidized chromone system, it underscores the inherent reactivity of this position within the benzopyranone framework.
| Reaction Type | Target Position | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | C-3 (via enolate) | Aldehyde, Base (e.g., DIPA, NaOH) | Leads to 2-substituted chromanones | wikipedia.orgacs.org |
| Giese Reaction (Decarboxylative) | C-2 | Chromone-3-carboxylic acid, N-(acyloxy)phthalimide, Photocatalyst | 2-Alkyl-chroman-4-ones | rsc.org |
| Radical Alkylation | C-2 | Alkane, PhI(O2CCF3)2 (for chromones) | 2-Alkyl-chromones | rsc.org |
Chemo- and Regioselective Considerations in Transformations
The this compound molecule features multiple distinct reactive sites: the C-7 aryl-iodide bond, the C-4 carbonyl group, and the C-2/C-3 positions of the heterocyclic ring. The ability to selectively target one of these sites in the presence of the others, known as chemoselectivity, is crucial for its use as a synthetic building block. Regioselectivity, the preference for reaction at one position over another, is governed by the electronic and steric properties of the substrate and the chosen reagents. wikipedia.org
Transformations at the C-7 Position: The carbon-iodine bond is a highly valuable functional handle for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, chemoselectively forms a carbon-carbon bond between the C-7 position and a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally selective for the aryl halide and is typically performed under mild conditions with a base, which are compatible with the ketone functionality at C-4. wikipedia.org The high reactivity of the C-I bond compared to C-Br or C-Cl bonds ensures that if other halides were present, the reaction would occur regioselectively at the iodine-bearing position. libretexts.org
Transformations at the C-3 Position: In contrast, base-catalyzed reactions target the α,β-unsaturated system of the chromanone core. The Claisen-Schmidt condensation proceeds via the formation of an enolate at the C-3 position due to the acidity of the α-protons. wikipedia.org The choice of a strong base as the reagent directs the reaction to this position, leaving the C-I bond at C-7 untouched. This demonstrates a clear example of reagent-controlled chemoselectivity, where a palladium catalyst targets the aryl iodide and a base targets the α-carbon.
The regioselectivity of domino reactions involving the related chromone scaffold is influenced by the nature of the substituent at the C-3 position and the type of nucleophile employed. beilstein-journals.orgnih.gov Nucleophiles can engage in 1,4-addition, with the subsequent reaction pathway dictated by the existing functionalities, showcasing how initial regioselective attack governs the final product structure. beilstein-journals.orgnih.gov
Mechanistic Investigations of Key Reactions
Understanding the step-by-step mechanisms of key transformations is essential for optimizing reaction conditions and predicting outcomes. The Sonogashira coupling and base-catalyzed condensations represent two mechanistically distinct and well-studied reaction classes relevant to this compound.
Mechanism of Palladium-Catalyzed Sonogashira Coupling: The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com
Palladium Cycle :
Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the C-I bond of this compound, forming a Pd(II) intermediate. libretexts.orgyoutube.com This is often the rate-determining step.
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the iodide ligand and forms a new Pd-C bond. youtube.com
Reductive Elimination : The resulting palladium complex undergoes reductive elimination, forming the C-C bond between the chromanone C-7 and the alkyne. This step yields the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Copper Cycle :
Acetylide Formation : In the presence of a base, copper(I) iodide reacts with the terminal alkyne. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide species. wikipedia.orgyoutube.com This "activated" alkyne is then ready for the transmetalation step with the palladium complex. youtube.com
Mechanism of Base-Catalyzed Claisen-Schmidt Condensation: This reaction proceeds through a series of fundamental organic chemistry steps. wikipedia.orglibretexts.org
Enolate Formation : A base (e.g., hydroxide (B78521) or alkoxide) removes an acidic α-proton from the C-3 position of the 4-chromanone ring. This creates a resonance-stabilized enolate ion, which is a potent nucleophile. libretexts.orgwikipedia.org
Nucleophilic Attack : The C-3 carbon of the enolate attacks the electrophilic carbonyl carbon of an aldehyde molecule, forming a new carbon-carbon bond and creating a tetrahedral alkoxide intermediate (a β-alkoxy ketone). libretexts.orgbyjus.com
Protonation : The alkoxide intermediate is protonated by a proton source (typically the solvent, like water or ethanol) to yield a neutral β-hydroxy ketone, also known as an aldol (B89426) addition product.
Dehydration : Under the reaction conditions (often with heat), this aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon (C-3), and the resulting enolate eliminates the hydroxyl group from the β-carbon as a water molecule. This final step forms a stable, conjugated α,β-unsaturated ketone (a 3-benzylidene-7-iodo-4-chromanone).
Derivatization Strategies and Analog Synthesis from 7 Iodo 4 Chromanone Scaffold
Synthesis of C-7 Substituted Chromanone and Chromone (B188151) Derivatives
The C-7 position of the 7-iodo-4-chromanone scaffold is a prime site for functionalization, enabling the construction of new derivatives with tailored properties. The iodine atom serves as an excellent leaving group, facilitating a range of palladium-catalyzed cross-coupling reactions and other substitution methodologies.
Construction of Carbon-Carbon Bonds at C-7
The introduction of carbon-carbon bonds at the C-7 position is predominantly achieved through palladium-catalyzed cross-coupling reactions, leveraging the high reactivity of the aryl iodide. These reactions are versatile and allow for the incorporation of various organic fragments, including aryl, heteroaryl, alkynyl, and alkenyl groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming C-C bonds and has been widely applied to aryl iodides, including those found in heterocyclic systems rsc.orguwindsor.ca. For this compound, this would enable the introduction of diverse aryl or heteroaryl substituents at the C-7 position.
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, forming new C-C triple bonds. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base ntu.edu.sgorganic-chemistry.org. Applying this to this compound would yield 7-alkynyl-4-chromanone derivatives.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base, forming a new C-C bond and a substituted alkene testbook.comfu-berlin.denih.gov. This reaction is valuable for introducing alkenyl substituents at the C-7 position of this compound. Literature examples demonstrate the application of Heck coupling to iodo-benzopyrones researchgate.net, indicating its potential utility for chromanone systems.
Table 1: Carbon-Carbon Bond Formation at C-7 via Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Motif at C-7 | Representative Literature/Principle |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand | K₂CO₃, Cs₂CO₃, NaOtBu | Aryl, Heteroaryl | rsc.orguwindsor.ca |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Ligand | Amine base (e.g., Et₃N) | Alkynyl | ntu.edu.sgorganic-chemistry.org |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Base (e.g., Et₃N, K₂CO₃) | Alkenyl | testbook.comfu-berlin.denih.govresearchgate.net |
Introduction of Heteroatom Substituents at C-7
The C-7 iodine atom also facilitates the introduction of heteroatom substituents (nitrogen, oxygen, sulfur) through palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl or heteroaryl halides with primary or secondary amines, catalyzed by palladium complexes with specific ligands rsc.orgwuxiapptec.comacs.orgorganic-chemistry.orgbeilstein-journals.org. Using this compound, this would allow for the synthesis of 7-amino-4-chromanone derivatives. Literature shows successful amination of related iodo-chromones rsc.org and azaindoles beilstein-journals.org.
C-O Coupling (Etherification): Palladium or gold catalysts can mediate the formation of C-O bonds between aryl halides and alcohols or phenols beilstein-journals.orgchemrxiv.org. This reaction would enable the synthesis of 7-alkoxy- or 7-aryloxy-4-chromanone derivatives.
C-S Coupling (Thioetherification): Similar palladium-catalyzed protocols exist for the formation of C-S bonds between aryl halides and thiols, leading to 7-thioether-4-chromanone derivatives.
Table 2: Heteroatom Introduction at C-7 via Cross-Coupling Reactions
| Reaction Type | Nucleophile | Typical Catalyst System | Typical Base | Resulting Motif at C-7 | Representative Literature/Principle |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, P(tBu)₃) | Cs₂CO₃, NaOtBu | Amino | rsc.orgwuxiapptec.comacs.orgorganic-chemistry.orgbeilstein-journals.orgrsc.org |
| C-O Coupling | Alcohol/Phenol (B47542) | Pd or Au catalyst, Ligand | Strong base (e.g., Cs₂CO₃) | Alkoxy, Aryloxy | beilstein-journals.orgchemrxiv.org |
| C-S Coupling | Thiol | Pd catalyst, Ligand | Base | Thioether | (General principle) |
Ring-Modified 7-Iodochromanone Analogues
While the primary focus of derivatization often lies on modifying the substituents, the chromanone ring system itself can also undergo various transformations to yield analogues. The this compound scaffold can be a starting point for such modifications, where the iodine atom may be retained as a functional handle or participate in subsequent reactions.
Oxidation to Chromones: The chromanone structure can be oxidized to the corresponding chromone, introducing a double bond in the pyran ring. This transformation can alter the electronic properties and reactivity of the molecule.
Modifications at the Carbonyl Group or α-Position: The carbonyl group at C-4 and the adjacent methylene (B1212753) group at C-3 are reactive sites for various nucleophilic additions, reductions, or enolate chemistry, which can lead to ring modifications or further functionalization.
Aromatic Ring Modifications: Beyond the C-7 position, other positions on the aromatic ring might be amenable to electrophilic aromatic substitution or directed metallation, although the presence of the iodine atom and the chromanone system would influence regioselectivity.
While specific examples of ring-modified analogues derived from this compound are not extensively detailed in the provided literature, general strategies for chromanone modification are well-documented acs.orgresearchgate.netgu.seresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. The 7-iodo group provides a strategic anchor for further elaboration, potentially influencing or directing subsequent ring transformations.
Development of Diverse 4-Chromanone (B43037) Libraries from Iodinated Precursors
The presence of the C-7 iodine atom makes this compound an ideal precursor for the construction of diverse chemical libraries using combinatorial and parallel synthesis approaches. The robust nature of palladium-catalyzed cross-coupling reactions allows for the simultaneous or sequential diversification at the C-7 position.
By employing a range of commercially available or synthetically accessible coupling partners (boronic acids, terminal alkynes, amines, alcohols, thiols) in parallel reactions, researchers can efficiently generate libraries of 7-substituted 4-chromanones. This strategy is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling rapid exploration of chemical space around the chromanone core. The versatility of the aryl iodide also allows for the incorporation of complex molecular fragments, leading to analogues with potentially novel biological activities.
Role of 7 Iodo 4 Chromanone As a Strategic Synthetic Building Block
Utilization in the Construction of Complex Organic Architectures
The primary value of 7-Iodo-4-chromanone in constructing complex organic architectures lies in its function as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new bonds with high efficiency and selectivity. mdpi.comwikipedia.org
Key reactions that enable the elaboration of the this compound core include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orglibretexts.orgnih.gov This would be a primary method to attach new aryl or alkyl groups at the 7-position, building biaryl structures or introducing complex side chains.
Heck Reaction: This reaction forms a carbon-carbon bond between the aryl iodide and an alkene, providing a direct route to introduce vinyl groups or more extended unsaturated systems onto the chromanone scaffold. libretexts.orgprinceton.eduorganic-chemistry.org This is particularly useful for synthesizing precursors to polymers or compounds with specific electronic properties.
Sonogashira Coupling: By coupling this compound with a terminal alkyne, a C(sp²)-C(sp) bond is formed. researchgate.net This introduces an alkynyl moiety, a versatile functional group that can undergo further transformations, such as cyclizations or click chemistry, to build more elaborate structures. nih.gov
These reactions collectively allow chemists to start with a relatively simple, functionalized core and systematically build molecular complexity, making this compound a strategic starting point for multi-step syntheses.
Precursor for Advanced Heterocyclic Scaffolds
This compound is a valuable precursor for synthesizing advanced heterocyclic systems, particularly those where the chromanone is fused or linked to another ring system. The carbon-iodine bond serves as a reactive site for reactions that either introduce a group that can participate in a subsequent cyclization or directly form a new ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a bond between the aryl iodide and an amine. wikipedia.orgorganic-chemistry.orgnih.gov By using a bifunctional amine (e.g., an amino alcohol or a diamine), it is possible to introduce a side chain that can then cyclize onto another part of the chromanone molecule. More directly, an intramolecular Buchwald-Hartwig amination could be envisioned if an amine-containing side chain is present elsewhere on the molecule.
Sequential Coupling and Cyclization: A common strategy involves a Sonogashira coupling to introduce an alkyne, which is then used in an iodocyclization or other annulation reaction to build a new fused ring. nih.gov For instance, coupling with an ortho-amino-substituted terminal alkyne could be followed by a cyclization to generate a fused quinoline-chromanone system. Similarly, spirocyclic systems, which are of great interest in medicinal chemistry, can be constructed by designing appropriate coupling partners that facilitate subsequent intramolecular ring formation. nih.gov
The following table illustrates hypothetical reaction schemes where this compound could be used to generate advanced heterocyclic scaffolds.
| Reaction Type | Coupling Partner | Potential Product Scaffold |
| Sonogashira / Cyclization | 2-Ethynylaniline | Chromeno[7,6-b]quinoline |
| Buchwald-Hartwig Amination | 2-Aminoethanol | N-hydroxyethyl-7-amino-4-chromanone |
| Suzuki / Intramolecular Heck | 2-(vinyloxy)phenylboronic acid | Fused Dibenzofuran-chromanone system |
Application in the Synthesis of Ligands for Catalysis
The synthesis of specialized ligands for transition metal catalysis is a cornerstone of modern chemistry. The this compound scaffold can be functionalized to create novel ligand structures. By using cross-coupling reactions, atoms with lone pairs capable of coordinating to a metal center (such as phosphorus, nitrogen, or sulfur) can be introduced at the 7-position.
For example, a Negishi or Stille coupling could be used to attach a diphenylphosphine (B32561) group, transforming the chromanone into a phosphine (B1218219) ligand. The resulting ligand would possess a rigid, well-defined backbone, which is often desirable for achieving high selectivity in catalytic reactions. The carbonyl group at the 4-position could also potentially act as a secondary coordination site, allowing for the formation of bidentate ligands that chelate to a metal center.
Intermediate in Materials Science Applications
In materials science, there is a high demand for novel organic compounds with specific optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials often consist of extended π-conjugated systems. This compound can serve as a building block for such materials through iterative cross-coupling reactions like Suzuki or Heck couplings, which extend the conjugated system.
Furthermore, the inherent properties of the chromanone core can be harnessed for the development of chemosensors. The carbonyl group and the ether oxygen provide potential binding sites for cations or other analytes. The iodine at the 7-position allows for the introduction of a fluorophore or chromophore via cross-coupling. A change in the spectral properties of this attached group upon binding of an analyte to the chromanone core would form the basis of a sensory response. For instance, coupling a fluorescent boronic acid to this compound could yield a sensor where ion binding at the carbonyl site modulates the fluorescence.
Role in Reaction Development and Methodological Advancements
New synthetic methods require robust and reliable substrates to test their scope and limitations. Aryl iodides are highly reactive and are often used as benchmark substrates in the development of new cross-coupling protocols. This compound, as a moderately complex and highly functionalized aryl iodide, serves as an excellent test case for new catalytic systems.
Its structure contains several features relevant for methodological studies:
An electron-rich aromatic ring.
A ketone functional group, which must be tolerated by the reaction conditions.
An ether linkage, another functional group whose stability must be ensured.
Researchers developing new palladium catalysts or milder reaction conditions for reactions like the Buchwald-Hartwig amination or Suzuki coupling could use this compound to demonstrate the functional group tolerance and efficiency of their new method. researchgate.netacsgcipr.org Proving that a new catalyst can effectively couple this compound without degrading the chromanone core would be a strong indicator of the method's utility.
Conclusion and Future Research Perspectives
Summary of Key Advancements in 7-Iodo-4-chromanone Chemistry
While specific research focusing solely on "this compound" is not extensively detailed in the provided search results, the broader field of chromanone chemistry, including halogenated derivatives, has seen notable advancements. The synthesis of chromanones and their derivatives is a well-established area, with various methods developed for their preparation. For instance, a general approach for synthesizing chroman-4-one derivatives involves base-mediated aldol (B89426) condensation using microwave irradiation, which offers an efficient one-step procedure for creating substituted chroman-4-ones acs.org. Other methods include the use of hypervalent iodine(III) reagents for oxidative functionalization umich.eduarkat-usa.org and catalytic cyclization reactions ijrpc.comacs.orgresearchgate.net.
The presence of iodine in the 7-position of a chromanone core would likely leverage the reactivity of the aryl iodide for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents, thereby expanding the molecular complexity and potential applications of such compounds. While direct synthesis routes for this compound were not explicitly found, the synthesis of related halogenated chromanones, such as 7-chloro-4-chromanone (B101736), indicates that regioselective halogenation of the chromanone scaffold is achievable alfachemch.comchemscene.com. Research on related chromanone derivatives has shown their potential as plant immunity inducers mdpi.com and as anticancer agents nih.gov, suggesting that functionalized chromanones, including iodinated variants, could also possess significant biological activities.
Unexplored Reactivity and Synthetic Opportunities
The iodine atom at the 7-position of this compound presents a significant handle for further synthetic transformations. Aryl iodides are highly versatile substrates for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and Ullmann couplings. These reactions could be employed to introduce aryl, alkenyl, alkynyl, amino, or ether functionalities at the 7-position, leading to a diverse library of novel chromanone derivatives.
Furthermore, the chromanone core itself offers several sites for functionalization. The carbonyl group at position 4 can undergo nucleophilic addition, reduction, or condensation reactions. The alpha-carbons adjacent to the carbonyl (positions 3) can be functionalized via enolate chemistry, such as alkylation or halogenation. The benzylic position at C2, while less reactive, could potentially be functionalized under specific radical or oxidation conditions. The unexplored reactivity of this compound likely lies in the synergistic combination of the aryl iodide's cross-coupling potential with the inherent reactivity of the chromanone framework, enabling complex molecule synthesis. For instance, the development of novel photocatalytic or electrochemical methods for functionalizing the C-I bond or other positions on the chromanone ring could open new synthetic avenues.
Potential for Novel Chemical Technologies Derived from this compound Intermediates
Derivatives synthesized from this compound could find applications in various chemical technologies. The ability to introduce diverse functional groups via cross-coupling reactions at the 7-position could lead to compounds with tailored electronic or optical properties, making them candidates for organic electronics, fluorescent probes, or chemosensors. For example, chromone (B188151) derivatives have been explored for their fluorescent properties and used as probes in biological studies ijrpc.com.
The chromanone scaffold is also recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-HIV, antibacterial, and anti-inflammatory activities ijrpc.comnih.gov. Therefore, novel chromanone derivatives synthesized from this compound could serve as lead compounds in drug discovery programs. The iodine atom itself can also play a role in biological activity or serve as a heavy atom for crystallographic studies. Moreover, the strategic placement of iodine could facilitate the development of targeted radiopharmaceuticals if a radioactive iodine isotope were incorporated.
Challenges and Outlook for the Field of Halogenated Chromanone Chemistry
A primary challenge in the chemistry of halogenated chromanones, including potentially this compound, is the development of regioselective and efficient synthetic routes. While general chromanone synthesis methods are available acs.orgijrpc.comacs.orgresearchgate.net, specific methods for introducing iodine at the 7-position might require optimization. The stability and handling of such iodinated compounds also need consideration, although aryl iodides are generally stable.
The outlook for halogenated chromanone chemistry is promising, driven by the versatility of the carbon-iodine bond in modern synthetic organic chemistry. The ability to perform late-stage functionalization via cross-coupling reactions allows for rapid exploration of structure-activity relationships. Future research could focus on:
Green Synthesis: Developing more environmentally friendly and atom-economical methods for the synthesis of this compound and its derivatives, potentially utilizing catalysis or flow chemistry.
Exploration of Reactivity: Investigating novel reaction pathways that leverage both the iodine substituent and the chromanone core, such as cascade reactions or photoredox catalysis.
Biological Screening: Synthesizing libraries of derivatives and systematically evaluating their biological activities across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Materials Science: Exploring their potential in materials science, particularly in areas requiring specific optical or electronic properties.
The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of chromanone derivatives will undoubtedly lead to new discoveries and applications in both chemistry and biology.
Compound List:
this compound
7-chloro-4-chromanone
Chromanone A
5,7-difluorochroman-4-one (B1394127)
7-methoxy-4-chromanone (B1365715)
2,3-dihydro-4H-chromen-4-one
3-thiomethyl chromones
4-hydroxycoumarins
2,4-chromandiones
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Iodo-4-chromanone, and how can purity be optimized during purification?
- Methodology : The synthesis typically involves electrophilic iodination of 4-chromanone derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (≥95% purity) and melting point consistency with literature values .
- Key Considerations : Monitor reaction progress via TLC to avoid over-iodination. Use inert atmospheres to prevent iodine sublimation.
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regioselective iodination at the 7-position (downfield shifts for aromatic protons adjacent to iodine).
- X-ray Crystallography : Resolves steric effects of the iodine atom on the chromanone backbone.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]) and isotopic patterns characteristic of iodine (m/z 277.97 for I).
Q. What are the reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodology : The iodine substituent enables Suzuki-Miyaura coupling (using Pd catalysts) or Ullmann reactions to introduce aryl/heteroaryl groups. Optimize conditions (e.g., ligand choice, base) to mitigate steric hindrance from the chromanone ring. Monitor by GC-MS or LC-MS for intermediate tracking .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved in studies of this compound derivatives?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., ring flipping) that may cause signal splitting.
- Solvent Polarity Studies : Compare DMSO-d vs. CDCl to identify hydrogen bonding or aggregation effects.
- Computational Modeling : Use Gaussian or ORCA to simulate coupling constants and verify experimental observations .
Q. What role does this compound play in asymmetric catalysis or chiral intermediate synthesis?
- Methodology :
- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to isolate enantiomers.
- Catalytic Applications : Use Pd-catalyzed asymmetric allylic alkylation (AAA) to generate stereocenters adjacent to the iodinated aromatic system.
Q. How can pharmacokinetic properties (e.g., metabolic stability) of this compound be evaluated for drug discovery applications?
- Methodology :
- In Vitro Assays : Microsomal stability tests (human liver microsomes) to assess CYP450-mediated degradation.
- Computational ADME : Use SwissADME or QikProp to predict logP, bioavailability, and blood-brain barrier penetration.
- Metabolite Identification : LC-HRMS to detect phase I/II metabolites (e.g., deiodination products) .
Data Presentation Guidelines
- Tables : Include comparative data for synthetic yields, spectroscopic signatures, and pharmacokinetic parameters (e.g., Table 1: Synthetic Routes Comparison).
- Contradiction Reporting : Clearly annotate discrepancies in datasets (e.g., "Observed vs. Calculated C NMR Shifts") and propose mechanistic hypotheses .
- Ethical Standards : Adhere to WHO-inspired reporting frameworks for experimental reproducibility (e.g., baseline data recording, toxicity grading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
